(S)-2-Amino-2-(3-bromophenyl)acetic acid
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Overview
Description
(S)-2-Amino-2-(3-bromophenyl)acetic acid is an organic compound with the molecular formula C8H8BrNO2 It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) configuration indicates the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-bromophenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of phenylacetic acid, followed by the introduction of the amino group. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The resulting 3-bromophenylacetic acid is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-bromophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted phenylacetic acids, amines, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-2-(3-bromophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-bromophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: Lacks the bromine and amino groups, making it less reactive in certain chemical reactions.
3-Bromophenylacetic Acid: Similar structure but lacks the amino group, limiting its biological activity.
2-Amino-2-phenylacetic Acid: Lacks the bromine atom, affecting its chemical reactivity and interactions.
Uniqueness
(S)-2-Amino-2-(3-bromophenyl)acetic acid is unique due to the presence of both the bromine and amino groups, which confer distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with potentially different activities .
Properties
IUPAC Name |
(2S)-2-amino-2-(3-bromophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPMYLPJAVQUQA-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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